2-methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine
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Overview
Description
2-Methylpyridine, also known as 2-picoline, is a colorless liquid with an unpleasant odor similar to pyridine . It’s mainly used to make vinylpyridine and the agrichemical nitrapyrin . 2-Methyl-2-((5-methylpyridin-2-yl)oxy)propanoic acid is a related compound with a molecular weight of 195.22 .
Synthesis Analysis
2-Methylpyridine is mainly produced by two principal routes . One method involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to give 2-picoline .Molecular Structure Analysis
The molecular formula of 2-Methylpyridine is C6H7N . The molecular formula of 2-Methyl-2-((5-methylpyridin-2-yl)oxy)propanoic acid is C10H13NO3 .Chemical Reactions Analysis
Most of the reactions of picoline are centered on the methyl group . For example, the principal use of 2-picoline is as a precursor of 2-vinylpyridine . The conversion is achieved by condensation with formaldehyde .Physical and Chemical Properties Analysis
2-Methylpyridine is a colorless liquid that has an unpleasant odor similar to pyridine . It has a density of 0.943 g/mL . It has a melting point of -70 °C and a boiling point of 128 to 129 °C . It is miscible in water .Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with.
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine in animal models . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
2-methyl-5-(5-methylpyridin-2-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-6-12(14-7-9)15-11-5-4-10(2)13-8-11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRQPTCKRHBDLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2=CN=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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